molecular formula C11H13NO2 B13176580 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid

2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid

Cat. No.: B13176580
M. Wt: 191.23 g/mol
InChI Key: MUJOCJKCAZQDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are fused to a benzene ring. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an opioid receptor antagonist, it binds to opioid receptors, blocking the effects of opioid agonists. This interaction can modulate pain perception and other physiological responses. The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Benzazepine: Another member of the benzazepine family with similar structural features.

    2-Benzazepine: Differing in the position of the nitrogen atom within the ring.

    3-Benzazepine: Similar to 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid but with variations in the ring structure.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)

InChI Key

MUJOCJKCAZQDIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CNC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.